1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
Description
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea is a synthetic urea derivative characterized by a 2-chloroethyl group and a 3,4-dichlorophenyl substituent on the urea backbone. Urea-based compounds are widely used in agrochemicals, pharmaceuticals, and industrial applications due to their versatility in molecular design and biological activity. The 3,4-dichlorophenyl moiety is a common feature in herbicides like diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and linuron, where it contributes to herbicidal potency by inhibiting photosynthesis .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCPPYNSJHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164788 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-37-6 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15145-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea is a compound of significant interest due to its biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a chloroethyl group and a dichlorophenyl moiety. Its synthesis typically involves reactions that modify urea derivatives to enhance biological activity. Research has shown that variations in the structure, such as the position and type of substituents on the phenyl ring, can significantly influence its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for selected bacterial strains:
These results indicate that the compound has a selective inhibitory effect on pathogenic bacteria while exhibiting limited cytotoxicity towards human cells.
Anthelmintic Activity
In addition to its antibacterial properties, this compound has shown anthelmintic activity against nematodes such as Caenorhabditis elegans. The concentrations required for nematocidal activity were found to be significantly lower than those causing cytotoxic effects in human cells, suggesting a potential therapeutic application in treating parasitic infections.
Antitumor Activity
This compound has also been evaluated for its antitumor effects. A study involving CT-26 colon carcinoma cells demonstrated that the compound inhibits tumor growth through mechanisms involving microtubule disruption.
The mechanism involves passive diffusion into cells, leading to cell cycle arrest at the G2 phase. The compound's interaction with β-tubulin suggests that it may act similarly to other known chemotherapeutic agents by disrupting microtubule dynamics.
Efficacy in Vivo
In vivo studies have shown significant tumor growth inhibition when administered intraperitoneally in murine models. The biodistribution studies indicated accumulation in tumor tissues, correlating with observed antitumor effects.
Case Studies
Several case studies highlight the compound's effectiveness:
- Study on E. coli Resistance : A study demonstrated that this compound effectively inhibited growth in multidrug-resistant E. coli strains, providing a potential avenue for treating resistant infections .
- Antitumor Efficacy : In a controlled study on CT-26 tumors, treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)
- Structure : Contains two methyl groups on the urea nitrogen.
- Activity : A potent herbicide targeting photosystem II (PSII) by binding to the D1 protein .
- Environmental Impact : Frequently detected in environmental studies; metabolizes to 1-(3,4-dichlorophenyl)urea (DCPU) and 3,4-dichloroaniline (DCA) via microbial degradation .
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU)
1-(3,4-Dichlorophenyl)-3-(2-pyrimidinyl)urea
- Structure : Substituted with a pyrimidinyl group.
- Applications : Used in biochemical studies; derivatives like 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea exhibit neuroprotective effects by blocking Aβ-induced mitochondrial permeability transition pore (mPTP) opening in Alzheimer’s disease models .
- Comparison : The pyrimidinyl group enhances target specificity for neurological pathways, whereas the chloroethyl group in the target compound may favor alkylation or DNA interaction.
Chloroethyl-Containing Analogues
Chloroethylnitrosoureas (e.g., BCNU)
- Structure : Nitrosourea derivatives with dual chloroethyl groups.
- Mechanism: Alkylate DNA, forming interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) that inhibit replication .
- Toxicity : Exhibit dose-dependent cytotoxicity and repair-resistant DNA damage in leukemia cells .
- Comparison : While the target compound lacks the nitroso group, its chloroethyl substituent may still enable alkylation, albeit with reduced cross-linking efficiency compared to nitrosoureas.
MMV665953 (1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea)
- Structure : Combines 3-chloro-4-fluorophenyl and 3,4-dichlorophenyl groups.
- Activity : Demonstrates anti-staphylococcal and anti-biofilm properties, with efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- Comparison : The fluorophenyl group in MMV665953 enhances antimicrobial specificity, whereas the chloroethyl group in the target compound may broaden reactivity toward electrophilic targets.
Environmental and Metabolic Behavior
- Persistence : Urea derivatives like diuron and DCPMU are pervasive in agricultural soils and wildlife, with detection in >75% of small mammals .
- Degradation Pathways : Diuron degrades to DCPU and DCA, while chloroethyl-substituted compounds may follow distinct pathways due to the reactive chloroethyl group .
- Human Exposure : 1-(3,4-Dichlorophenyl)urea is detected in human biomonitoring studies, with higher levels in children and correlations with age-related metabolic changes .
Preparation Methods
Solvent Selection
Temperature Control
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, and how can reaction efficiency be monitored?
- Methodology : The compound can be synthesized via urea-forming reactions, such as the coupling of 2-chloroethyl isocyanate with 3,4-dichloroaniline under anhydrous conditions. Solvents like dichloromethane or THF are typically used, with catalytic bases (e.g., triethylamine) to enhance reactivity. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and final purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the urea linkage (NH resonance at ~6-8 ppm) and aromatic substituents (splitting patterns for dichlorophenyl groups).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 307.99 for CHClNO).
- FT-IR : Stretching bands at ~1650 cm (C=O) and ~3300 cm (N-H) confirm the urea backbone .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodology : Conduct kinase inhibition assays using recombinant enzymes (e.g., EGFR or VEGFR2) to evaluate IC values. Compare results with structurally similar urea derivatives (e.g., 1-(3-chlorophenyl)ureas) to infer structure-activity relationships. Cell viability assays (MTT or CCK-8) in cancer cell lines can screen for cytotoxicity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Platforms like ICReDD integrate computational screening with experimental validation to identify optimal solvents, temperatures, and catalysts. For example, reaction path searches may reveal that polar aprotic solvents reduce activation energy for isocyanate-amine coupling .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Metabolic Stability : Test hepatic microsome stability to identify rapid degradation in vivo.
- Bioavailability : Measure logP values (e.g., via shake-flask method) to assess membrane permeability.
- Cross-Validation : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular assays) to confirm target engagement .
Q. How can researchers design experiments to investigate the mechanistic role of the chloroethyl substituent?
- Methodology :
- Isotopic Labeling : Synthesize C-labeled chloroethyl groups to track metabolic fate via NMR or MS.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to compare binding modes with non-chlorinated analogs.
- Proteomics : Identify protein binding partners via pull-down assays coupled with LC-MS/MS .
Q. What experimental approaches are recommended for evaluating environmental stability and degradation products?
- Methodology :
- Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–9) at 37°C and monitor degradation via HPLC.
- Photodegradation : Use UV-Vis irradiation (e.g., 254 nm) to simulate sunlight exposure and identify byproducts via GC-MS.
- Ecotoxicity : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
